REACTION_CXSMILES
|
C(O)C.Cl.[C:5]([C:9]1[CH:10]=[C:11]([CH:23]=[CH:24][CH:25]=1)[O:12][C:13]1[C:18]([CH3:19])=[CH:17][C:16]([N+:20]([O-])=O)=[CH:15][N:14]=1)([CH3:8])([CH3:7])[CH3:6]>[Fe].O>[C:5]([C:9]1[CH:10]=[C:11]([CH:23]=[CH:24][CH:25]=1)[O:12][C:13]1[N:14]=[CH:15][C:16]([NH2:20])=[CH:17][C:18]=1[CH3:19])([CH3:8])([CH3:6])[CH3:7]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.43 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
2-(3-tert-Butyl-phenoxy)-3-methyl-5-nitro-pyridine
|
Quantity
|
2.26 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(OC2=NC=C(C=C2C)[N+](=O)[O-])C=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 ml two-necked round-bottomed flask equipped with a KPG-stirrer
|
Type
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TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the mixture to 50° C. it
|
Type
|
FILTRATION
|
Details
|
is filtered through celite
|
Type
|
ADDITION
|
Details
|
The filtrate is poured into water (200 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethylacetate (2×50 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography over silica gel with hexane/ethyl acetate 1:1 (v:v)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(OC2=C(C=C(C=N2)N)C)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |